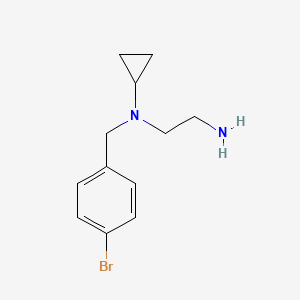

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

Description

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative with a 4-bromobenzyl group and a cyclopropyl group attached to one nitrogen atom. This structure confers unique electronic and steric properties:

- The 4-bromobenzyl group introduces a heavy halogen (bromine), which may enhance lipophilicity and influence electronic interactions via resonance and inductive effects.

Properties

IUPAC Name |

N'-[(4-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQDZCSQIQPFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 4-bromobenzylamine with cyclopropylamine under controlled conditions. The reaction can be carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, can enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production.

Chemical Reactions Analysis

Types of Reactions: N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine with structurally similar ethane-1,2-diamine derivatives:

Key Comparative Insights

Electronic Effects: The 4-bromobenzyl group in the target compound is electron-withdrawing, similar to the nitro group in 3ae, but bromine’s polarizability may enhance π-stacking interactions compared to nitro .

Steric and Conformational Effects: The cyclopropyl group introduces greater steric hindrance than dimethylamino (3ab, 3ae) or pyridinylmethyl (L24, L25) substituents, which may reduce binding efficiency in catalytic systems but enhance selectivity .

Synthetic Efficiency :

- Yields for methoxy and nitro derivatives (65–90%) suggest robust synthetic routes for aryl-substituted diamines, while carboranyl and heterocyclic derivatives require specialized conditions (e.g., boron cluster incorporation) .

Applications: Corrosion Inhibition: Linear amines like DETA and TETA show strong inhibition due to multiple -NH- groups; bromine’s electronegativity in the target compound may enhance adsorption on metal surfaces . Drug Delivery: Photoactive diamines (e.g., 2PNT in ) utilize extended conjugation for NIR activation, whereas the target compound’s bromine could enable halogen bonding in carrier systems .

Biological Activity

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a compound of interest due to its potential biological activity, particularly in the context of cancer research and pharmacology. This compound features a unique structure that may contribute to its interaction with biological targets.

Chemical Structure and Properties

- Chemical Formula: C12H17BrN2

- Molecular Weight: 267.18 g/mol

- CAS Number: 33784642

The compound's structure includes a bromobenzyl group and a cyclopropyl moiety, which can influence its pharmacokinetics and biological interactions.

Research indicates that compounds similar to N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For instance, studies have shown that certain diamine derivatives can inhibit lysine demethylases (LSDs) and protein kinase C theta (PKC-Θ), which are implicated in tumor growth and metastasis .

Anticancer Activity

Preliminary studies suggest that N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine may exhibit anticancer properties by:

- Inhibiting Tumor Cell Proliferation: The compound has shown promise in reducing the viability of cancer cells in vitro.

- Inducing Apoptosis: Mechanistic studies indicate that it may trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds on cancer cell lines. For example:

| Study | Compound | Effect | |

|---|---|---|---|

| Study 1 | N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine | Reduced proliferation in breast cancer cell lines | Potential for use in targeted therapies |

| Study 2 | Related diamine derivative | Induced apoptosis in leukemia cells | Supports further investigation into mechanism |

These findings underscore the importance of further research to clarify the specific biological pathways affected by this compound.

Potential Therapeutic Uses

Given its biological activity, N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine could be explored for use in:

- Cancer Treatment: As a potential therapeutic agent targeting specific cancers.

- Drug Development: As a lead compound for synthesizing new derivatives with enhanced efficacy and safety profiles.

Toxicological Considerations

While investigating the biological activity, it is crucial to evaluate the toxicological profile of the compound. Preliminary assessments indicate that brominated compounds can exhibit varying degrees of toxicity depending on their structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.